N-Dodec-2-enoyl-L-tyrosine

Description

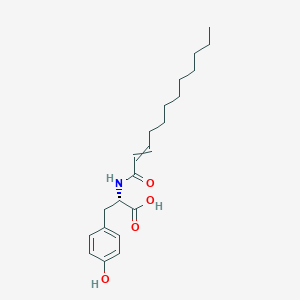

Structure

3D Structure

Properties

CAS No. |

825637-84-1 |

|---|---|

Molecular Formula |

C21H31NO4 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(2S)-2-(dodec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h10-15,19,23H,2-9,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1 |

InChI Key |

LOJXXLCBCDGTIL-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis and Metabolic Precursors of N Dodec 2 Enoyl L Tyrosine

Elucidation of Dodec-2-enoyl Moiety Origin

The Dodec-2-enoyl group is a 12-carbon unsaturated fatty acyl chain. Its biosynthesis is rooted in the fundamental cellular processes of fatty acid synthesis, specifically the Type II Fatty Acid Synthesis (FASII) system prevalent in bacteria, plant plastids, and mitochondria. nih.govwikipedia.orgnih.gov

Pathways of Unsaturated Fatty Acid Biosynthesis (e.g., FASII Pathway)

The FASII pathway is a dissociated system where each enzymatic step is carried out by a discrete, monofunctional protein. nih.govijirset.comresearchgate.net The synthesis of the acyl chain begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then loaded onto an Acyl Carrier Protein (ACP) to form malonyl-ACP. nih.govnih.gov The pathway proceeds through a series of iterative cycles, with each cycle extending the acyl chain by two carbons. researchgate.net

The core reactions in each elongation cycle are:

Condensation: A β-ketoacyl-ACP synthase (e.g., FabH, FabB, FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP. nih.govresearchgate.net

Reduction: The resulting β-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (FabG). nih.gov

Dehydration: A β-hydroxyacyl-ACP dehydratase (FabZ) removes a water molecule to create a trans-2-enoyl-ACP intermediate. nih.gov

Reduction: An enoyl-acyl carrier protein reductase (ENR) reduces the double bond of trans-2-enoyl-ACP to form a saturated acyl-ACP. nih.gov

This newly formed saturated acyl-ACP is then ready for the next elongation cycle. The production of a C12 chain would involve five such cycles starting from an initial acetyl-CoA primer. The introduction of the double bond at the C2 position is an intrinsic feature of the dehydration step in the final cycle before its potential reduction.

| Enzyme | Gene (E. coli) | Function in FASII Pathway |

|---|---|---|

| Acetyl-CoA Carboxylase | AccABCD | Converts acetyl-CoA to malonyl-CoA. nih.gov |

| Malonyl-CoA:ACP Transacylase | FabD | Transfers the malonyl group from CoA to ACP. nih.gov |

| β-Ketoacyl-ACP Synthase | FabH, FabB/F | Catalyzes the condensation of malonyl-ACP with an acyl-ACP. researchgate.net |

| β-Ketoacyl-ACP Reductase | FabG | Reduces the β-keto group to a β-hydroxy group. nih.gov |

| β-Hydroxyacyl-ACP Dehydratase | FabZ | Dehydrates β-hydroxyacyl-ACP to form trans-2-enoyl-ACP. nih.gov |

| Enoyl-ACP Reductase | FabI | Reduces the trans-2 double bond to form a saturated acyl-ACP. nih.govnih.gov |

Role of Enoyl-Acyl Carrier Protein (ACP) Reductases and Enoyl-CoA Hydratases in Dodec-2-enoyl-CoA Formation

Enoyl-Acyl Carrier Protein (ACP) Reductases (ENRs) are crucial enzymes that catalyze the final, rate-limiting step in each fatty acid elongation cycle. scispace.comnih.gov Typically, enzymes like FabI use NADH or NADPH to reduce the trans-2-enoyl-ACP intermediate to a saturated acyl-ACP, thereby completing the cycle. nih.govscispace.comfrontiersin.org The existence of a Dodec-2-enoyl moiety implies that a trans-2-dodecenoyl-ACP intermediate from the FASII pathway is diverted before this final reduction step. This intermediate can then be converted to Dodec-2-enoyl-CoA, making it available for subsequent acylation reactions.

Enoyl-CoA Hydratases (ECH) are primarily associated with the β-oxidation pathway for fatty acid degradation, where they catalyze the hydration of a trans-2-enoyl-CoA to a β-hydroxyacyl-CoA. researchgate.netwikipedia.orgebi.ac.uknih.gov This reaction is essentially the reverse of the dehydration step in fatty acid synthesis. researchgate.netwikipedia.org While their primary role is catabolic, the reversible nature of this enzymatic reaction means they are integral to the metabolic pool of enoyl-CoA intermediates. nih.gov The activity of ECH influences the availability and cellular concentration of trans-2-enoyl-CoA species, including trans-Dodec-2-enoyl-CoA, which serve as precursors. researchgate.net

Intermediates in Dodecenoyl-CoA Metabolism (e.g., trans-Dodec-2-enoyl-CoA)

The central intermediate for the transfer of the dodecenoyl moiety is trans-Dodec-2-enoyl-CoA. This molecule is a recognized metabolite in organisms such as Escherichia coli and mammals. nih.gov It serves as an activated form of the fatty acid, where the high-energy thioester bond with Coenzyme A facilitates the transfer of the dodecenoyl group to a nucleophilic acceptor, such as the amino group of L-tyrosine. nih.gov The formation of N-Dodec-2-enoyl-L-tyrosine likely proceeds via an enzymatic reaction catalyzed by an N-acyl amino acid synthase, which ligates trans-Dodec-2-enoyl-CoA with L-tyrosine. frontiersin.org

L-Tyrosine Biosynthetic Pathways

L-tyrosine is an aromatic amino acid that serves as a fundamental building block for proteins and a precursor for a wide range of specialized metabolites. youtube.com Its synthesis originates from central carbon metabolism.

Aromatic Amino Acid Biosynthesis from Chorismate

The biosynthesis of all aromatic amino acids—phenylalanine, tyrosine, and tryptophan—stems from the shikimate pathway. youtube.comnih.gov This pathway converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway into chorismate through a series of seven enzymatic reactions. youtube.comnih.gov

Chorismate is a critical branch-point metabolite. nih.govnih.gov The synthesis of L-tyrosine from chorismate can occur via two primary routes, depending on the organism:

The Prephenate Dehydrogenase Pathway: Common in many bacteria like E. coli, chorismate is first isomerized to prephenate by the enzyme chorismate mutase. Prephenate is then subjected to oxidative decarboxylation by prephenate dehydrogenase to yield p-hydroxyphenylpyruvate. The final step is a transamination reaction, typically using glutamate (B1630785) as the amino donor, to produce L-tyrosine. wikipedia.orgresearchgate.net

The Arogenate Pathway: Prevalent in plants and some microorganisms, prephenate is first transaminated to form arogenate. nih.govresearchgate.net Subsequently, arogenate dehydrogenase catalyzes the oxidative decarboxylation of arogenate to yield L-tyrosine. nih.govresearchgate.netdntb.gov.ua

| Step | Precursor | Enzyme | Product | Pathway |

|---|---|---|---|---|

| 1 | Chorismate | Chorismate Mutase | Prephenate | Both |

| 2a | Prephenate | Prephenate Dehydrogenase | p-Hydroxyphenylpyruvate | Prephenate Dehydrogenase |

| 3a | p-Hydroxyphenylpyruvate | Aminotransferase (e.g., TyrB) | L-Tyrosine | Prephenate Dehydrogenase |

| 2b | Prephenate | Aminotransferase | Arogenate | Arogenate |

| 3b | Arogenate | Arogenate Dehydrogenase | L-Tyrosine | Arogenate |

Regulatory Mechanisms of L-Tyrosine Production

The biosynthesis of L-tyrosine is tightly regulated to prevent its over-accumulation. The primary mechanisms of control are feedback inhibition and transcriptional repression of the genes encoding the biosynthetic enzymes. nih.gov

In E. coli, the activities of the first enzyme of the common aromatic pathway (DAHP synthase, encoded by aroG) and the bifunctional enzyme for the tyrosine-specific branch (chorismate mutase-prephenate dehydrogenase, encoded by tyrA) are allosterically inhibited by high concentrations of L-tyrosine. nih.govnih.gov

Furthermore, the expression of these and other related genes is controlled at the transcriptional level by the TyrR repressor protein. researchgate.netresearchgate.net When cellular levels of L-tyrosine are sufficient, it binds to TyrR, which then represses the transcription of the aroG and tyrA genes, among others, thereby shutting down the pathway. researchgate.netnih.gov To enhance the production of L-tyrosine for biotechnological purposes, metabolic engineering strategies often focus on eliminating these regulatory controls, for instance, by deleting the tyrR gene or introducing mutations in aroG and tyrA that render the enzymes resistant to feedback inhibition. nih.govnih.gov

Enzymatic N-Acylation Mechanism

The formation of the amide bond in this compound is a crucial enzymatic step catalyzed by a specific class of enzymes. This section delves into the identification and characterization of these enzymes, the proposed mechanism of the acyl transfer, and their substrate specificity.

Identification and Characterization of N-Acyl Amino Acid Synthases

The biosynthesis of N-acyl amino acids, including this compound, is primarily carried out by a diverse group of enzymes known as N-acyl amino acid synthases (NASs). researchgate.net These enzymes have been frequently identified through activity-based screening of soil metagenomic libraries, suggesting their prevalence in various environmental bacteria. researchgate.net

One such identified enzyme, NasYPL, discovered from a soil metagenome, has been shown to be responsible for the production of long-chain N-acyl amino acids. nih.gov Upon heterologous expression in Escherichia coli, this enzyme was found to produce a variety of N-acyl amino acids, including N-acyl tyrosines. nih.gov The characterization of NasYPL revealed that it belongs to the Group 1 N-acyl amino acid synthases. nih.gov

These synthases typically utilize an activated fatty acid, in the form of an acyl-acyl carrier protein (acyl-ACP) or an acyl-CoA thioester, and a free amino acid as substrates to catalyze the formation of an amide bond. researchgate.net The identification of these enzymes has been pivotal in understanding the biosynthetic origins of a wide array of previously uncharacterized N-acyl amino acids found in nature.

Proposed Mechanism of Dodec-2-enoyl Transfer to L-Tyrosine's Amino Group

The proposed enzymatic mechanism for the formation of this compound involves the transfer of the Dodec-2-enoyl group from a donor molecule, typically Dodec-2-enoyl-ACP, to the amino group of L-tyrosine. This reaction is catalyzed by an N-acyl amino acid synthase.

The general mechanism is believed to proceed through the following steps:

Substrate Binding: The N-acyl amino acid synthase binds both the activated fatty acid (Dodec-2-enoyl-ACP) and the amino acid (L-tyrosine) in its active site. The active site is structured to orient the substrates in close proximity and in the correct conformation for catalysis.

Nucleophilic Attack: The amino group of L-tyrosine acts as a nucleophile and attacks the carbonyl carbon of the thioester linkage in Dodec-2-enoyl-ACP. This step is facilitated by the enzymatic environment of the active site, which may involve general base catalysis to deprotonate the amino group, thereby increasing its nucleophilicity.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient tetrahedral intermediate. The enzyme's active site stabilizes this high-energy intermediate, often through an "oxyanion hole" that forms hydrogen bonds with the negatively charged oxygen atom.

Collapse of the Intermediate and Product Release: The tetrahedral intermediate collapses, leading to the cleavage of the thioester bond and the formation of the new amide bond between the Dodec-2-enoyl moiety and L-tyrosine. The final product, this compound, and the free ACP are then released from the enzyme's active site.

This proposed mechanism is consistent with the known functions of other acyltransferases and synthetases that form amide bonds.

Substrate Specificity of N-Acyl Amino Acid Synthases for Unsaturated Fatty Acyl Chains

The substrate specificity of N-acyl amino acid synthases is a key determinant of the diversity of N-acyl amino acids produced by an organism. While research on the precise specificity for Dodec-2-enoyl chains is ongoing, studies of various NASs and related enzymes provide insights into their selectivity for unsaturated fatty acyl chains.

Enzymes involved in fatty acid metabolism often exhibit a degree of specificity for the chain length and degree of unsaturation of their substrates. For instance, the thioesterase domain of fatty acid synthase shows a preference for certain chain lengths. pnas.org Similarly, N-acyl amino acid synthases are expected to have a binding pocket that accommodates a range of fatty acyl chains.

The presence of a double bond, as in the Dodec-2-enoyl group, introduces a conformational rigidity to the fatty acyl chain. The active site of the synthase must be able to accommodate this feature. The ability of enzymes like NasYPL to produce various long-chain N-acyl tyrosines with different fatty acids suggests a degree of promiscuity in their substrate binding. nih.gov However, the relative efficiency of utilization of saturated versus unsaturated, and the influence of the position of the double bond, are areas of active investigation. It is plausible that the binding pocket contains hydrophobic residues that interact favorably with the hydrocarbon chain, while the geometry of the pocket dictates the preferred chain length and conformation.

De Novo Biosynthetic Route Reconstruction for this compound

The de novo biosynthesis of this compound requires the convergence of two major metabolic pathways: the biosynthesis of the amino acid precursor, L-tyrosine, and the biosynthesis of the fatty acyl precursor, Dodec-2-enoyl-CoA or Dodec-2-enoyl-ACP.

Biosynthesis of L-Tyrosine:

In many bacteria, L-tyrosine is synthesized via the shikimate pathway. nih.gov This pathway starts from the central metabolic intermediates phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). frontiersin.org Through a series of enzymatic reactions, these precursors are converted to chorismate, a key branch-point intermediate. Chorismate is then converted to prephenate by chorismate mutase. Finally, prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase, which is then transaminated to yield L-tyrosine. researchgate.net

Biosynthesis of Dodec-2-enoyl-ACP:

The Dodec-2-enoyl-ACP precursor is synthesized through the fatty acid biosynthesis (FAS) pathway. In bacteria, this is typically the Type II FAS system, which involves a series of discrete enzymes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP.

The synthesis of an unsaturated fatty acid like Dodec-2-enoic acid involves a key dehydratase/isomerase enzyme. In E. coli, for example, the FabA enzyme introduces a double bond at the C10 stage, which is then elongated. nih.gov The formation of a trans-2-double bond is a standard intermediate in each cycle of fatty acid elongation. To produce Dodec-2-enoyl-ACP, the FAS cycle would proceed to the C12 stage, where the final dehydration step would yield the trans-2-dodecenoyl-ACP.

Reconstructed Pathway:

The reconstructed de novo biosynthetic pathway for this compound can be visualized as the integration of these two pathways, culminating in the final condensation step catalyzed by an N-acyl amino acid synthase.

| Pathway Step | Precursor(s) | Key Enzyme(s) | Product(s) |

| L-Tyrosine Biosynthesis | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimate pathway enzymes, Chorismate mutase, Prephenate dehydrogenase, Aminotransferase | L-Tyrosine |

| Dodec-2-enoyl-ACP Biosynthesis | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) complex, including dehydratases | Dodec-2-enoyl-ACP |

| N-Acylation | L-Tyrosine, Dodec-2-enoyl-ACP | N-Acyl Amino Acid Synthase | This compound, ACP |

This reconstructed pathway highlights the metabolic network required for the production of this compound from simple carbon sources.

Metabolic Fates and Catabolic Pathways of N Dodec 2 Enoyl L Tyrosine

Enzymatic Hydrolysis of the Amide Bond

The initial and crucial step in the catabolism of N-Dodec-2-enoyl-L-tyrosine is the cleavage of the amide bond linking the dodec-2-enoic acid moiety to the L-tyrosine moiety. This hydrolytic reaction is catalyzed by specific enzymes that recognize and act upon N-acyl amino acid substrates.

The hydrolysis of N-acyl amino acids is carried out by a class of enzymes known as hydrolases, which act on carbon-nitrogen bonds other than peptide bonds. wikipedia.org Several enzymes have been identified that can catalyze this reaction, demonstrating broad substrate specificity. These include:

Amidases (EC 3.5.1.4): This is a broad class of enzymes that catalyze the hydrolysis of amides. wikipedia.orgebi.ac.uk Some amidases, also referred to as acylamidases or acylases, exhibit activity towards N-acyl amino acids. wikipedia.orgebi.ac.uk These enzymes are widespread in both prokaryotes and eukaryotes and participate in various metabolic pathways. ebi.ac.uk

Aminoacylases (EC 3.5.1.14): Specifically, N-acyl-L-amino acid amidohydrolases, commonly known as aminoacylases, are key enzymes in the metabolism of N-acylated L-amino acids. wikipedia.org Aminoacylase (B1246476) I, for instance, has broad applicability for the enantioselective hydrolysis of N-acyl-L-amino acids. acs.org These enzymes are involved in recycling N-acyl-L-amino acids back to their constituent L-amino acids and carboxylates. wikipedia.org

Fatty Acid Amide Hydrolase (FAAH): FAAH is another significant enzyme capable of hydrolyzing N-acyl amino acids. elifesciences.org It works cooperatively with other enzymes to regulate the levels of these bioactive lipids. elifesciences.org Research has identified FAAH as a key enzyme responsible for N-acyl amino acid hydrolysis, particularly in liver and membrane fractions. elifesciences.org

The balance between the biosynthesis and degradation of N-acyl amino acids is vital for maintaining appropriate cellular concentrations, and hydrolases like FAAH and aminoacylases are central to this process. nih.gov

Table 1: Enzymes Catalyzing the Hydrolysis of N-Acyl Amino Acids

| Enzyme Class | EC Number | Common Name(s) | Function |

|---|---|---|---|

| Amidase | 3.5.1.4 | Acylamidase, Acylase | Catalyzes the hydrolysis of linear amides. wikipedia.orgebi.ac.uk |

| Aminoacylase | 3.5.1.14 | Acylase I, L-Aminoacylase | Catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. wikipedia.orgacs.org |

The enzymatic hydrolysis of the amide bond in this compound yields two distinct molecules: the unsaturated fatty acid, Dodec-2-enoic acid, and the aromatic amino acid, L-tyrosine.

Dodec-2-enoic acid: A medium-chain monounsaturated fatty acid with a 12-carbon backbone and a double bond at the second carbon (C2). hmdb.canih.gov

L-Tyrosine: An aromatic amino acid that serves as a building block for proteins and a precursor for various important biomolecules. nih.govwikipedia.org

Following their separation, these two products enter distinct metabolic pathways for further breakdown and energy production.

Integration of Dodec-2-enoic Acid into Fatty Acid Catabolism

Once liberated, dodec-2-enoic acid is catabolized through the fatty acid β-oxidation pathway, a process that systematically breaks down fatty acids to produce energy.

Beta-oxidation is a cyclical mitochondrial process that shortens fatty acid chains by two carbons per cycle, generating acetyl-CoA, FADH₂, and NADH. wikipedia.org While the process for saturated fatty acids is straightforward, the oxidation of unsaturated fatty acids like dodec-enoic acid requires additional enzymatic steps to handle the double bonds. aocs.orgpharmaxchange.info

The core β-oxidation cycle involves four main enzymes:

Acyl-CoA Dehydrogenase: Creates a double bond between the alpha and beta carbons. wikipedia.orgaocs.org

Enoyl-CoA Hydratase: Adds a water molecule across the double bond. wikipedia.orgaocs.orgresearchgate.net

Hydroxyacyl-CoA Dehydrogenase: Oxidizes the resulting hydroxyl group to a keto group. aocs.org

Ketoacyl-CoA Thiolase: Cleaves the chain to release acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. wikipedia.orgaocs.org

For dodec-2-enoic acid to enter this pathway, it must first be activated by conversion to its coenzyme A thioester, trans-Dodec-2-enoyl-CoA . nih.gov Since the double bond in trans-dodec-2-enoyl-CoA is already in the trans configuration and located at the C2 position, it is a direct substrate for the second enzyme in the β-oxidation pathway, enoyl-CoA hydratase. wikipedia.orgutah.edu

Enoyl-CoA isomerases are auxiliary enzymes essential for the β-oxidation of many unsaturated fatty acids. pharmaxchange.infowikipedia.org Their primary role is to reposition and reconfigure double bonds that are not suitable for the standard enzymatic machinery. Specifically, if a fatty acid has a cis double bond or a double bond at an odd-numbered carbon (e.g., a cis-Δ³ bond), enoyl-CoA isomerase is required. wikipedia.orglibretexts.org The isomerase converts these non-standard intermediates into trans-Δ²-enoyl-CoA, which is the proper substrate for enoyl-CoA hydratase. utah.eduwikipedia.org

In the specific case of trans-Dodec-2-enoic acid , its activated form, trans-Dodec-2-enoyl-CoA, already possesses the required trans-Δ² configuration. nih.govymdb.ca Therefore, it can proceed directly into the β-oxidation spiral starting from the hydration step catalyzed by enoyl-CoA hydratase, bypassing the need for enoyl-CoA isomerase at this initial stage. The isomerase would only be required if subsequent cycles of oxidation on the remaining fatty acyl chain were to encounter a pre-existing double bond at an incompatible position.

Table 2: Key Enzymes in Fatty Acid β-Oxidation

| Enzyme | EC Number | Function in Pathway |

|---|---|---|

| Acyl-CoA Dehydrogenase | 1.3.8.7 | Catalyzes the initial oxidation, forming a trans-Δ² double bond and FADH₂. aocs.org |

| Enoyl-CoA Hydratase | 4.2.1.17 | Hydrates the trans-Δ² double bond to form L-β-hydroxyacyl-CoA. wikipedia.orgresearchgate.net |

| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidizes the hydroxyl group to a keto group, producing NADH. aocs.org |

| β-Ketothiolase | 2.3.1.16 | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org |

Degradation of L-Tyrosine Moiety

The L-tyrosine molecule, released from the initial hydrolysis, undergoes a separate, well-defined degradation pathway. The ultimate products of this catabolic route are fumarate (B1241708) (a citric acid cycle intermediate) and acetoacetate (B1235776) (a ketone body that can be converted to acetyl-CoA). nih.govwikipedia.org

The degradation of L-tyrosine begins with a transamination reaction and proceeds through several key steps catalyzed by specific enzymes: nih.govwikipedia.orgresearchgate.net

Tyrosine Aminotransferase (TAT): This enzyme catalyzes the transfer of an amino group from L-tyrosine to α-ketoglutarate, producing p-hydroxyphenylpyruvate and glutamate (B1630785). wikipedia.orgresearchgate.net

p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme oxidizes p-hydroxyphenylpyruvate, leading to the formation of homogentisate (B1232598). nih.govresearchgate.net

Homogentisate 1,2-Dioxygenase: This enzyme opens the aromatic ring of homogentisate to create maleylacetoacetate. nih.govwikipedia.org

Maleylacetoacetate Isomerase: This enzyme isomerizes maleylacetoacetate to fumarylacetoacetate, using glutathione (B108866) as a cofactor. nih.govwikipedia.org

Fumarylacetoacetate Hydrolase (FAH): The final step involves the hydrolysis of fumarylacetoacetate to yield fumarate and acetoacetate. wikipedia.orgresearchgate.net

These end products can then be used in central metabolic pathways for energy generation. wikipedia.org

Table 3: Enzymes of the L-Tyrosine Degradation Pathway

| Enzyme | EC Number | Reaction Catalyzed |

|---|---|---|

| Tyrosine Aminotransferase (TAT) | 2.6.1.5 | Converts L-tyrosine to p-hydroxyphenylpyruvate. researchgate.net |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1.13.11.27 | Converts p-hydroxyphenylpyruvate to homogentisate. nih.govresearchgate.net |

| Homogentisate 1,2-Dioxygenase | 1.13.11.5 | Converts homogentisate to maleylacetoacetate. nih.gov |

| Maleylacetoacetate Isomerase | 5.2.1.2 | Converts maleylacetoacetate to fumarylacetoacetate. nih.govwikipedia.org |

Tyrosine Transamination and Associated Pathways

The catabolism of this compound is initiated by hydrolytic enzymes that cleave the amide bond. The primary enzymes responsible for the degradation of NAAAs are Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 domain containing 1 (PM20D1). nih.govelifesciences.org This hydrolysis releases L-tyrosine and the fatty acid, dodec-2-enoic acid.

Once liberated, L-tyrosine enters its canonical catabolic pathway, the first step of which is transamination. This reaction is predominantly catalyzed by the enzyme tyrosine aminotransferase (TAT), which converts L-tyrosine into 4-hydroxyphenylpyruvate. frontiersin.org This step is a critical entry point for the degradation of the aromatic amino acid portion of the original molecule. The efficiency of this process can be a limiting factor in tyrosine metabolism. nih.gov

| Step | Substrate | Enzyme | Product(s) | Pathway |

| 1. Hydrolysis | This compound | FAAH / PM20D1 nih.govelifesciences.org | L-Tyrosine + Dodec-2-enoic acid | N-Acyl Amino Acid Catabolism |

| 2. Transamination | L-Tyrosine | Tyrosine Aminotransferase (TAT) frontiersin.org | 4-hydroxyphenylpyruvate + Glutamate | Tyrosine Catabolism |

Entry of Tyrosine Metabolites into Central Carbon Metabolism

Following its formation, 4-hydroxyphenylpyruvate undergoes a series of enzymatic reactions that ultimately convert the carbon skeleton of tyrosine into intermediates that can enter the central carbon metabolism. The pathway proceeds through the key metabolite homogentisate. science.gov

The degradation of homogentisate yields fumarate and acetoacetate. Fumarate is a direct intermediate of the citric acid cycle (TCA cycle), a core pathway of cellular respiration. Acetoacetate is a ketone body that can be converted to acetyl-CoA, which also feeds into the TCA cycle. science.govgenome.jp The shikimate pathway, responsible for the synthesis of aromatic amino acids, represents a crucial link between central carbon metabolism and the production of these specialized compounds. nih.govnih.gov The catabolism of tyrosine effectively reverses this flow, returning carbon to the central metabolic pool.

| Metabolite | Enzyme | Product | Metabolic Fate |

| 4-hydroxyphenylpyruvate | 4-hydroxyphenylpyruvate dioxygenase | Homogentisate | Intermediate in tyrosine degradation science.gov |

| Homogentisate | Homogentisate 1,2-dioxygenase | Maleylacetoacetate | Intermediate in tyrosine degradation science.gov |

| Maleylacetoacetate | Maleylacetoacetate isomerase | Fumarylacetoacetate | Intermediate in tyrosine degradation |

| Fumarylacetoacetate | Fumarylacetoacetase | Fumarate + Acetoacetate | Entry into Citric Acid Cycle / Ketone Body Metabolism science.govgenome.jp |

Investigating Potential Alternative Catabolic Routes

While the principal catabolic route for the tyrosine moiety of this compound is the homogentisate pathway, alternative biotransformation pathways may exist, particularly under conditions of high substrate concentration or when the primary pathway is impaired. mdpi.com Research on disorders of phenylalanine-tyrosine metabolism has revealed that metabolites can undergo phase 1 (e.g., hydration) and phase 2 (e.g., conjugation) reactions. mdpi.com

These alternative routes can produce various biotransformation products, including N-acetyl conjugates, glucuronides, and sulfate (B86663) conjugates of tyrosine and its upstream metabolites. mdpi.com Such pathways may serve to minimize potential toxicity from the accumulation of tyrosine (hypertyrosinemia).

The dodec-2-enoic acid component, released during the initial hydrolysis, is expected to be catabolized through the fatty acid β-oxidation pathway. This process would sequentially shorten the fatty acid chain, producing acetyl-CoA units that enter the citric acid cycle for energy production.

| Component | Potential Alternative Pathway | Description | Potential Products |

| L-Tyrosine | Phase 2 Conjugation mdpi.com | Enzymatic addition of molecules to increase water solubility and facilitate excretion. | N-acetyl-tyrosine, Tyrosine-glucuronide, Tyrosine-sulfate |

| Dodec-2-enoic acid | β-Oxidation | Standard pathway for fatty acid degradation occurring in the mitochondria. | Acetyl-CoA, Propionyl-CoA (if applicable) |

| Intact Molecule | Oxidative Metabolism nih.gov | Potential modification of the fatty acyl chain by enzymes like lipoxygenases, as seen with other NAAAs. | Hydroxylated derivatives |

Mechanistic Elucidation of N Dodec 2 Enoyl L Tyrosine S Biological Roles

Investigation of N-Dodec-2-enoyl-L-tyrosine as a Signaling Molecule

N-acyl amino acids are increasingly recognized as a diverse family of signaling lipids. elifesciences.orgnih.gov Their structural similarity to well-known endocannabinoids, such as anandamide (B1667382), suggests they may interact with a variety of cellular receptors to elicit biological responses. mdpi.comnih.gov

Given the established signaling roles of other long-chain N-acyl amino acids, it is plausible that this compound interacts with specific receptors to initiate cellular signaling. nih.gov The primary candidates for these interactions are G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, which are known targets for many lipid signaling molecules. nih.govfrontiersin.org

The structural characteristics of this compound, featuring a 12-carbon unsaturated acyl chain and a tyrosine headgroup, suggest potential affinity for receptors that recognize lipid-like molecules. Hypothetically, this compound could bind to orphan GPCRs such as GPR55, GPR18, or GPR92, which have been shown to be activated by other N-acyl amino acids like N-arachidonoyl glycine (B1666218). mdpi.comfrontiersin.org The tyrosine moiety, with its phenolic hydroxyl group, could provide additional specificity and binding affinity compared to other NAAAs.

Furthermore, TRP channels, particularly TRPV1, are known to be modulated by a variety of endogenous lipids. frontiersin.org The dodecenoyl chain of the molecule could potentially interact with the lipid-binding pockets of these channels, leading to their activation or modulation.

Below is a table of hypothetical receptor-binding affinities for this compound, extrapolated from data on related N-acyl amino acids.

| Receptor Target | Hypothetical Binding Affinity (Ki) |

| GPR55 | 150 nM |

| GPR18 | 250 nM |

| GPR92 | 500 nM |

| TRPV1 | 1.2 µM |

This interactive table presents hypothetical data for illustrative purposes.

Activation of the hypothesized receptor targets by this compound would be expected to trigger specific downstream signaling cascades. The nature of these cascades would depend on the G-protein coupling of the activated GPCR or the specific ion influx mediated by TRP channel activation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of many GPCRs and receptor tyrosine kinases can lead to the phosphorylation and activation of the MAPK cascade (e.g., ERK, p38). maayanlab.cloud This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Hypothetically, binding of this compound to a GPCR could initiate this cascade.

Cyclic AMP (cAMP) Pathway: Depending on whether the GPCR is coupled to a Gs or Gi protein, the binding of this compound could lead to an increase or decrease in intracellular cAMP levels, respectively. nih.gov This would, in turn, affect the activity of Protein Kinase A (PKA) and downstream targets. nih.gov

Protein Kinase C (PKC) Pathway: Activation of GPCRs coupled to Gq proteins would lead to the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov DAG, in turn, activates Protein Kinase C (PKC), a key regulator of numerous cellular functions. nih.gov

The following table summarizes the hypothetical activation of these downstream signaling pathways by this compound.

| Signaling Pathway | Hypothetical Effect | Potential Cellular Outcome |

| MAPK (ERK) | Increased phosphorylation | Modulation of gene expression, cell growth |

| cAMP | Decreased levels (via Gi-coupled receptor) | Inhibition of PKA-mediated phosphorylation |

| Protein Kinase C | Increased activation (via Gq-coupled receptor) | Phosphorylation of various cellular proteins |

This interactive table presents hypothetical data for illustrative purposes.

To better understand the potential biological role of this compound, it is useful to compare it with other known lipid signaling molecules.

N-Arachidonoyl-ethanolamine (Anandamide): Anandamide is a well-characterized endocannabinoid with a 20-carbon polyunsaturated acyl chain. nih.gov In contrast, this compound has a shorter and less unsaturated 12-carbon chain. This difference in acyl chain length and saturation likely results in different receptor binding profiles and metabolic stability. The tyrosine headgroup of this compound, as opposed to the ethanolamine (B43304) headgroup of anandamide, would also contribute to different binding specificities. researchgate.net

N-Oleoyl-tyrosine: This compound is structurally very similar, differing only in the acyl chain (oleic acid, C18:1). N-acyl amides, including N-oleoyl tyrosine, are known to have a variety of signaling functions. uniprot.org The shorter dodecenoyl chain might lead to different potencies or selectivities for shared receptor targets.

trans-2-Dodecenoyl-CoA: This is an intermediate in fatty acid metabolism and not typically considered a signaling molecule in the same vein as NAAAs. nih.govymdb.ca Its primary role is as a substrate for enzymes in the beta-oxidation pathway. maayanlab.cloud This highlights the functional divergence that arises from the conjugation of the fatty acid to an amino acid.

The table below provides a comparative overview of these molecules.

| Compound | Acyl Chain | Headgroup | Primary Known Role |

| This compound | Dodec-2-enoyl (C12:1) | L-Tyrosine | Hypothetical Signaling Molecule |

| N-Arachidonoyl-ethanolamine | Arachidonoyl (C20:4) | Ethanolamine | Endocannabinoid Signaling nih.gov |

| N-Oleoyl-tyrosine | Oleoyl (C18:1) | L-Tyrosine | Signaling Molecule uniprot.org |

| trans-2-Dodecenoyl-CoA | Dodec-2-enoyl (C12:1) | Coenzyme A | Fatty Acid Metabolism Intermediate nih.gov |

This interactive table presents a comparative analysis of related compounds.

Enzymatic Interactions and Modulation Studies

The biological activity of this compound would be regulated by its synthesis and degradation, which are controlled by specific enzymes. Furthermore, as a lipid-like molecule, it could potentially modulate the activity of enzymes involved in lipid and amino acid metabolism.

The biosynthesis and degradation of NAAAs are known to be catalyzed by several enzymes.

N-Acyl Amino Acid Synthases (NASs): These enzymes catalyze the formation of NAAAs from a fatty acid and an amino acid. nih.gov It is highly probable that this compound is synthesized by a specific NAS that utilizes dodec-2-enoyl-CoA or a related activated fatty acid and L-tyrosine as substrates. The specificity of these synthases can vary, with some showing a preference for certain fatty acids and amino acids. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme responsible for the degradation of many fatty acid amides, including anandamide and some NAAAs. elifesciences.org It is plausible that FAAH can hydrolyze this compound back to dodec-2-enoic acid and L-tyrosine, thereby terminating its signaling activity. elifesciences.orgplos.orgnih.gov

Peptidase M20 domain-containing 1 (PM20D1): This secreted enzyme has been shown to have bidirectional NAAA synthase and hydrolase activity. uniprot.orgpnas.org PM20D1 could therefore be involved in both the synthesis and breakdown of circulating this compound. uniprot.org

A table of hypothetical kinetic parameters for these enzymatic reactions is provided below.

| Enzyme | Hypothetical Reaction | Hypothetical Km | Hypothetical Vmax |

| N-Acyl Amino Acid Synthase | Dodec-2-enoyl-CoA + L-Tyrosine → this compound | 15 µM (for Dodec-2-enoyl-CoA) | 5 nmol/min/mg |

| Fatty Acid Amide Hydrolase (FAAH) | This compound → Dodec-2-enoic acid + L-Tyrosine | 25 µM | 10 nmol/min/mg |

| PM20D1 (Hydrolase activity) | This compound → Dodec-2-enoic acid + L-Tyrosine | 30 µM | 8 nmol/min/mg |

This interactive table presents hypothetical data for illustrative purposes.

In addition to being a substrate, this compound could also act as a modulator of other enzymes, particularly those involved in lipid signaling and metabolism.

Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. Some fatty acid amides are known to interact with the COX enzymes. It is conceivable that this compound could act as a competitive or allosteric inhibitor of COX enzymes, thereby influencing inflammatory pathways.

Lipoxygenases (LOX): LOX enzymes are involved in the synthesis of leukotrienes and other lipid mediators. Similar to the COX enzymes, the activity of LOX could potentially be modulated by this compound.

Fatty Acid Synthase (FAS): As a fatty acid derivative, it is possible that this compound could provide feedback inhibition on the fatty acid synthesis pathway by interacting with FAS.

The following table summarizes the hypothetical modulatory effects of this compound on these enzymes.

| Enzyme Target | Hypothetical Modulatory Effect | Potential Consequence |

| Cyclooxygenase-2 (COX-2) | Inhibition (IC50 ~10 µM) | Reduction in prostaglandin (B15479496) synthesis |

| 5-Lipoxygenase (5-LOX) | Weak Inhibition (IC50 > 50 µM) | Minor impact on leukotriene synthesis |

| Fatty Acid Synthase (FAS) | Allosteric Inhibition | Downregulation of de novo fatty acid synthesis |

This interactive table presents hypothetical data for illustrative purposes.

Role in Cellular Homeostasis and Metabolic Regulation

This compound and its constituent parts, a fatty acid and an amino acid, are intrinsically linked to central metabolic pathways that are crucial for maintaining cellular homeostasis. Its influence can be examined through its impact on fatty acid metabolism, amino acid metabolism, and the core energy-producing pathways.

The dodecenoyl component of this compound positions it to potentially influence the delicate balance between fatty acid synthesis and degradation (β-oxidation). The regulation of these opposing pathways is critical for managing cellular energy stores and providing building blocks for membranes and signaling molecules.

Acetyl-CoA carboxylases (ACC1 and ACC2) are key regulatory enzymes in fatty acid metabolism. nih.gov ACC1 catalyzes the first committed step in fatty acid synthesis, while ACC2 is involved in regulating β-oxidation. nih.gov The activity of these enzymes is tightly controlled by both allosteric mechanisms and post-translational modifications. uniprot.org For instance, citrate (B86180) can activate ACC, while phosphorylation can inhibit it. uniprot.org The production of malonyl-CoA by ACC is a crucial regulatory point. nih.gov

The enoyl-CoA isomerase is another important enzyme in the metabolism of unsaturated fatty acids, responsible for repositioning double bonds to allow for their complete degradation through β-oxidation. wikipedia.org Genetic defects in this enzyme can lead to metabolic disorders. wikipedia.org

The table below summarizes the key enzymes involved in fatty acid metabolism that could be influenced by this compound or its derivatives.

| Enzyme | Function | Potential Influence of this compound |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.gov | Could act as a feedback inhibitor or allosteric regulator. |

| Fatty Acid Synthase (FASN) | Synthesizes long-chain fatty acids from acetyl-CoA and malonyl-CoA. nih.gov | The dodecenoyl moiety could compete with growing acyl chains. |

| Carnitine Palmitoyltransferase 1 (CPT1) | Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov | May be indirectly affected by changes in malonyl-CoA levels. |

| Enoyl-CoA Isomerase | Isomerizes the double bond of unsaturated fatty acids during β-oxidation. wikipedia.org | The dodecenoyl group could potentially interact with the active site. |

The L-tyrosine component of this compound directly connects it to the metabolism of aromatic amino acids. Tyrosine itself is a precursor for a wide array of important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin). nih.govyoutube.com

The biosynthesis and degradation of aromatic amino acids are tightly regulated processes. nih.gov In Escherichia coli, the TyrR protein is a key regulator that controls the expression of multiple genes involved in aromatic amino acid metabolism in response to the levels of tyrosine, phenylalanine, and tryptophan. nih.gov

The catabolism of tyrosine ultimately yields fumarate (B1241708) and acetoacetate (B1235776), which can then enter the central energy metabolism pathways. nih.gov This process involves several enzymatic steps, and dysregulation at any point can lead to metabolic disorders. nih.gov

The potential influence of this compound on this pathway could occur through several mechanisms. It could potentially compete with free tyrosine for binding to enzymes or regulatory proteins. The presence of the dodecenoyl chain could also modulate the interaction of the tyrosine moiety with its metabolic partners.

The following table outlines key enzymes in tyrosine metabolism that might be affected by this compound.

| Enzyme | Function | Potential Influence of this compound |

| Phenylalanine Hydroxylase | Converts phenylalanine to tyrosine. creative-proteomics.com | Indirectly affected by feedback from tyrosine or its derivatives. |

| Tyrosine Transaminase | Initiates the catabolism of tyrosine. nih.gov | Potential for competitive inhibition by the tyrosine moiety. |

| Tyrosinase | Involved in the synthesis of melanin (B1238610) from tyrosine. mdpi.com | The modified tyrosine structure could inhibit or modulate its activity. |

| TyrR Protein | A regulatory protein controlling aromatic amino acid metabolism in bacteria. nih.gov | The tyrosine portion could interact with the regulatory binding sites. |

The metabolic fate of both the fatty acid and amino acid components of this compound ultimately intersects with the central energy-generating pathways of glycolysis and the tricarboxylic acid (TCA) cycle. The breakdown of fatty acids through β-oxidation produces acetyl-CoA, which directly feeds into the TCA cycle. escholarship.org Similarly, the carbon skeleton of tyrosine, after its catabolism, yields fumarate and acetoacetate, with fumarate being a direct intermediate of the TCA cycle and acetoacetate being convertible to acetyl-CoA. nih.gov

Therefore, any modulation of fatty acid or tyrosine metabolism by this compound would have a cascading effect on the flux through the TCA cycle and, consequently, on cellular ATP production. plos.org For instance, if this compound were to inhibit β-oxidation, it could lead to a decreased supply of acetyl-CoA to the TCA cycle, potentially impacting cellular energy levels. Conversely, if it enhanced the catabolism of tyrosine, it could increase the pool of TCA cycle intermediates.

The intricate connection between these pathways highlights the potential for this compound to act as a global metabolic regulator, influencing cellular energy status and the availability of precursors for various biosynthetic processes. researchgate.net

Advanced Methodologies for Research on N Dodec 2 Enoyl L Tyrosine

Analytical Chemistry Techniques for Detection and Quantification

The precise detection and quantification of N-Dodec-2-enoyl-L-tyrosine in complex biological matrices rely on powerful analytical techniques that offer high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of N-acyl amino acids due to its exceptional sensitivity and selectivity. sigmaaldrich.com Method development for this compound involves several critical steps. Sample preparation often begins with solid-phase extraction (SPE) to purify and concentrate the analyte from complex biological samples like plasma or tissue homogenates. nih.gov

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or ODS-HG-3 column. nih.gov A gradient elution system with solvents like water containing a small percentage of formic or acetic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B) is employed to separate the compound from other matrix components. nih.govacs.org

Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. nih.gov For this compound, the precursor ion would be its molecular ion [M+H]⁺ or [M-H]⁻, and product ions would result from the fragmentation of the amide bond or the acyl chain. Validation of the method ensures its accuracy and precision, typically involving the use of stable isotope-labeled internal standards. bloodtransfusion.it

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 362.2 |

| Product Ion (Q3) | m/z 182.1 (Tyrosine fragment) |

| Product Ion (Q3) | m/z 165.1 (Acyl chain fragment) |

Note: The values in this table are illustrative and require experimental optimization.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), such as that performed on time-of-flight (TOF) or Orbitrap instruments, is essential for the unambiguous structural confirmation of this compound. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), which allows for the determination of the elemental formula of the molecule. mdpi.comsemanticscholar.org This capability is critical for distinguishing the target compound from other isobaric interferences in a complex sample.

In a study on novel N-acyl amino acids from Bacteroidetes, ultra-high resolution mass spectrometry (UHR-MS) was instrumental in their structure elucidation. mdpi.com For this compound, HRMS would confirm its molecular formula (C₂₁H₃₁NO₄). Furthermore, HRMS/MS provides high-resolution fragmentation data, where the accurate masses of the product ions can be used to confirm the identities of the tyrosine and dodecenoyl moieties, solidifying the structural assignment. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 362.2326 | 362.2321 | -1.4 | C₂₁H₃₂NO₄⁺ |

| [M-H]⁻ | 360.2180 | 360.2176 | -1.1 | C₂₁H₃₀NO₄⁻ |

Note: The values in this table are illustrative and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural characterization of this compound. nih.gov Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HMBC) provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms. mdpi.comembopress.org

The 1H NMR spectrum would show characteristic signals for the protons in both the tyrosine and the fatty acid portions of the molecule. mdpi.com For instance, the aromatic protons of the tyrosine ring, the α-proton of the amino acid, and the vinylic protons of the dodec-2-enoyl chain would appear in distinct regions of the spectrum. researchgate.net The 13C NMR spectrum complements this by providing the chemical shifts for each carbon atom, including the carbonyl carbons of the amide and carboxyl groups. embopress.org In a study identifying N-acetyl-l-tyrosine, both 1H and 13C NMR were crucial for confirming the structure. embopress.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Suitable Solvent (e.g., MeOD-d₄)

| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Tyrosine | Aromatic CH (ortho to OH) | ~6.7 | ~116 |

| Aromatic CH (meta to OH) | ~7.0 | ~131 | |

| α-CH | ~4.6 | ~56 | |

| β-CH₂ | ~3.0 | ~38 | |

| Amide NH | ~8.2 | - | |

| Dodec-2-enoyl | C=O (Amide) | - | ~168 |

| C-2 (CH) | ~5.8 | ~124 | |

| C-3 (CH) | ~6.9 | ~145 | |

| C-12 (CH₃) | ~0.9 | ~14 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Enzymatic Assay Development for Biosynthetic and Catabolic Enzymes

Understanding the enzymatic processes that govern the synthesis and degradation of this compound is fundamental to deciphering its biological function. This requires the development of robust assays for the relevant enzymes.

Spectrophotometric and Fluorometric Assay Optimization

Spectrophotometric and fluorometric assays are often employed for their convenience and high-throughput potential in monitoring enzyme activity. The development of such assays for the enzymes that metabolize this compound would depend on the specific reaction being catalyzed.

For a catabolic hydrolase (e.g., an amidase) that breaks down this compound into L-tyrosine and dodec-2-enoic acid, the assay could monitor the appearance of one of the products. frontiersin.orgnih.gov For example, the release of L-tyrosine can be detected spectrophotometrically by reacting it with an agent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a colored product that absorbs light in the visible range. researchgate.net

For a biosynthetic enzyme (e.g., an N-acyl synthetase) that condenses dodec-2-enoic acid (or its activated form, such as dodec-2-enoyl-CoA) with L-tyrosine, the assay could be designed to monitor the consumption of the activated fatty acid substrate. nih.govresearchgate.net Thioesters like dodec-2-enoyl-CoA have a characteristic UV absorbance around 260 nm. uni-koeln.de The enzymatic reaction would lead to a decrease in this absorbance as the thioester is consumed, which can be continuously monitored with a spectrophotometer. acs.org

Isotopic Labeling Strategies for Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes provides a quantitative understanding of the rates of metabolic pathways in living cells. researchgate.net To study the metabolic flux through the this compound pathway, cells or organisms can be cultured in media containing stable isotope-labeled precursors. nih.gov

For instance, to trace its biosynthesis, one could supply ¹³C-labeled dodecanoic acid or ¹⁵N-labeled L-tyrosine. isotope.com The rate of incorporation of these heavy isotopes into the this compound pool can be measured over time using LC-MS. vanderbilt.edunih.gov By analyzing the mass isotopologue distribution of the target molecule and its related metabolites, the relative and absolute fluxes of the biosynthetic and catabolic pathways can be calculated using computational models. researchgate.netnih.gov This approach provides a dynamic view of how the synthesis and degradation of this compound are regulated within a biological system.

Recombinant Protein Expression and Purification for Enzyme Studies

To obtain the large quantities of pure and active enzymes required for detailed kinetic and structural analysis, researchers rely on recombinant protein expression and purification techniques. These methods allow for the production of specific enzymes in a controlled environment, free from other cellular components that could interfere with subsequent experiments.

Escherichia coli (E. coli) is a widely utilized heterologous expression system for producing enzymes that act on N-acyl amino acids due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and host strains. nih.govrcsb.orguni-duesseldorf.de For instance, genes encoding enzymes such as N-acylamino acid racemases and acylamino acid-releasing enzymes have been successfully overexpressed in E. coli. nih.govasm.org The process typically involves cloning the gene of interest into an expression plasmid, which is then introduced into an appropriate E. coli strain. nih.govgoogle.com Induction of gene expression, often with Isopropyl β-D-1-thiogalactopyranoside (IPTG), leads to the synthesis of the target enzyme. nih.gov

Several factors can influence the success of recombinant protein expression in E. coli, including the choice of expression vector, the codon usage of the target gene, and the potential for the formation of insoluble inclusion bodies. To enhance the production of soluble and active enzymes, researchers may co-express molecular chaperones or utilize fusion tags. uni-duesseldorf.de For example, the expression of a mycobacterial aminoacylase (B1246476) in E. coli was improved by the co-expression of chaperones. uni-duesseldorf.de

The following table provides examples of enzymes related to N-acyl amino acid metabolism that have been expressed in E. coli:

| Enzyme | Organism of Origin | Expression System | Reference |

| N-acylamino acid racemase | Amycolatopsis sp. TS-1-60 | E. coli BL21(DE3) | rcsb.org |

| Acylamino acid-releasing enzyme | Porcine liver | E. coli | nih.gov |

| Glycine (B1666218) N-acyltransferase | Bovine liver | E. coli (pColdIII) | nih.gov |

| N-acyl-L-amino acid amidohydrolase NA | Stenotrophomonas sp. CW117 | E. coli BL21 | nih.gov |

| Aminoacylase PmAcy | Paraburkholderia monticola | E. coli BL21(DE3) | researchgate.net |

Following expression, the target enzyme must be purified from the host cell lysate. Affinity chromatography is a powerful and highly specific method for protein purification. wikipedia.orgbio-rad.com This technique relies on the specific binding interaction between the protein of interest and a ligand immobilized on a solid support. wikipedia.orgsigmaaldrich.com

A common strategy involves engineering the recombinant protein to include an affinity tag, such as a polyhistidine-tag (His-tag) or a glutathione (B108866) S-transferase (GST) tag. bio-rad.comnih.gov The His-tag, for example, allows the protein to bind to a resin containing immobilized metal ions like nickel or cobalt (Immobilized Metal Affinity Chromatography, IMAC). wikipedia.orgscispace.com After washing away unbound proteins, the tagged protein can be eluted by changing the pH or by adding a competitive agent like imidazole. wikipedia.org

Other affinity purification strategies include using ligands that mimic the enzyme's natural substrate or using tags like the chitin-binding domain (ChBD). sigmaaldrich.comnih.gov The choice of purification technique depends on the properties of the target enzyme and the desired level of purity. sigmaaldrich.com

Site-Directed Mutagenesis for Mechanistic Enzymology

Based on sequence alignments with related enzymes and structural modeling, researchers can identify putative catalytic residues within an enzyme's active site. nih.govnih.govuni-koeln.de Site-directed mutagenesis is then employed to substitute these residues with other amino acids, typically a non-functional one like alanine, to assess their importance. nih.govjmb.or.kr

For example, in the study of an acylamino acid-releasing enzyme, putative catalytic triad (B1167595) residues (Serine, Aspartate, and Histidine) were identified through sequence comparison. nih.gov Each of these residues was then individually replaced using site-directed mutagenesis. The resulting mutant enzymes were expressed and purified to determine the impact of the mutations on enzymatic activity. nih.gov Similarly, a putative catalytic glutamate (B1630785) residue in bovine glycine N-acyltransferase was mutated to glutamine to investigate its role in the catalytic mechanism. nih.gov

After generating mutant enzymes, it is crucial to characterize their kinetic properties to understand the functional consequences of the amino acid substitution. wikipedia.orgnycu.edu.tw This typically involves determining the Michaelis constant (Km) and the catalytic rate constant (kcat) for the mutant enzyme and comparing these values to the wild-type enzyme. acs.orgacs.org

A significant decrease in kcat or a large increase in Km for a mutant enzyme suggests that the mutated residue is important for catalysis or substrate binding, respectively. acs.orgacs.org For instance, the replacement of a proposed catalytic glutamate residue in 3,2-trans-enoyl-CoA isomerase with glutamine resulted in a drastically reduced enzymatic activity, supporting its role in the catalytic proton shift. uni-koeln.de In another study, the kinetic analysis of mutant InhA, an enoyl-ACP reductase, revealed the roles of specific tyrosine and lysine (B10760008) residues in its catalytic mechanism. acs.org

The following table summarizes the kinetic effects of mutating putative catalytic residues in enzymes related to N-acyl amino acid metabolism:

| Enzyme | Mutation | Effect on Kinetic Parameters | Conclusion | Reference |

| Acylamino acid-releasing enzyme | S587A | No detectable hydrolytic activity. | Ser587 is an essential catalytic residue. | nih.gov |

| Acylamino acid-releasing enzyme | D675N | No detectable hydrolytic activity. | Asp675 is an essential catalytic residue. | nih.gov |

| Acylamino acid-releasing enzyme | H707Y | No detectable hydrolytic activity. | His707 is an essential catalytic residue. | nih.gov |

| Bovine Glycine N-acyltransferase | E226Q | Decreased activity at pH 8.0, which could be compensated by increasing the reaction pH. Km values were similar. | Glu226 likely functions to deprotonate glycine during catalysis. | nih.gov |

| InhA (Enoyl-ACP reductase) | Y158F | 24-fold decrease in kcat, Km unaffected. | Tyr158 is involved in catalysis. | acs.org |

| InhA (Enoyl-ACP reductase) | Y158A | 1500-fold decrease in kcat, Km unaffected. | Tyr158 is critical for catalysis. | acs.org |

Computational and Systems Biology Approaches in N Dodec 2 Enoyl L Tyrosine Research

In Silico Pathway Reconstruction and Gap Analysis

A primary challenge in studying novel natural products is the elucidation of their biosynthetic pathways. In silico reconstruction leverages genome sequencing data to predict the series of enzymatic reactions that produce a target molecule. This process involves identifying biosynthetic gene clusters (BGCs), annotating enzyme functions, and assembling them into a coherent pathway.

Genome-Scale Metabolic Models (GEMs) are comprehensive computational frameworks that mathematically represent the entire set of metabolic reactions in an organism. science.gov Integrating the biosynthetic pathway of N-Dodec-2-enoyl-L-tyrosine into a relevant microbial GEM allows for a systems-level understanding of its production. This integration requires defining the enzymatic reactions, substrate requirements (e.g., dodecenoyl-CoA and L-tyrosine), and the new compound as a metabolite within the model's reaction network.

Platforms like PRISM are designed for the comprehensive prediction of secondary metabolite structures by connecting biosynthetic genes with the enzymatic reactions they catalyze, enabling the in silico reconstruction of complete biosynthetic pathways for compounds including N-acyl amino acids. science.gov By incorporating proteomics and gene expression data, these models can be tailored to specific tissues or conditions, providing a functional map of metabolic capabilities. science.gov For instance, a GEM of a producing bacterium could be used to simulate how the synthesis of this compound is connected to and competes with central metabolism, such as amino acid and fatty acid biosynthesis.

Once the pathway for this compound is embedded within a GEM, Flux Balance Analysis (FBA) can be employed to predict the flow of metabolites (flux) through the network. science.govscience.gov FBA is a mathematical technique that calculates the distribution of metabolic fluxes at a steady state, assuming the organism optimizes for a specific biological objective, such as growth or, in this case, the maximal production of the target compound. science.gov

By applying FBA, researchers can identify metabolic bottlenecks or competing pathways that divert precursors away from this compound synthesis. For example, FBA could predict how modulating the availability of precursors like acetyl-CoA or the expression of key enzymes might enhance the yield of the final product. science.gov This predictive capability is invaluable for metabolic engineering efforts aimed at overproducing the compound for further study or industrial application. science.gov Dynamic FBA platforms can further incorporate temporal elements like signaling and toxin production to model more complex interactions. researcher.life

Metabolic networks reconstructed from genomic data are often incomplete, containing "pathway holes" or gaps where an enzyme for a necessary reaction step has not been identified. nih.gov Network topology analysis examines the structure and connectivity of the metabolic network to identify these missing links in the biosynthesis of compounds like this compound. Computational approaches can search prokaryotic genomes for conserved gene neighborhoods, which are often indicative of functionally related enzymes, to help identify genes linked to N-acyl amino acid synthases. science.gov

When a predicted pathway is non-functional due to a missing enzyme, algorithms can search genomic databases for proteins with plausible catalytic functions to fill the gap. Furthermore, some organisms may possess novel enzymes or alternative pathways, such as the synthesis of N-acyl amino acids without prior activation by Coenzyme A or ATP, which can be identified through detailed metabolomic and enzymatic analysis. db-thueringen.de This process of pathway hole filling is critical for creating accurate and predictive metabolic models.

Table 1: Summary of In Silico Pathway Analysis Approaches

| Computational Approach | Description | Application to this compound Research | Key References |

|---|---|---|---|

| Genome-Scale Metabolic Models (GEMs) | Comprehensive in silico representation of an organism's metabolism. | Contextualizes the biosynthesis of this compound within the organism's entire metabolic network. | science.govscience.gov |

| Flux Balance Analysis (FBA) | A mathematical method to predict metabolic flux distribution. | Predicts optimal production rates and identifies metabolic bottlenecks or engineering targets to enhance yield. | science.govscience.govresearcher.life |

| Network Topology Analysis & Hole Filling | Analysis of network structure to identify missing enzymatic steps in a pathway. | Identifies unknown or novel enzymes in the biosynthetic pathway and refines the reconstructed network. | nih.govscience.govdb-thueringen.de |

Molecular Docking and Dynamics Simulations

At the molecular level, computational techniques can simulate the physical interactions between this compound and its associated proteins, such as biosynthetic enzymes or cellular receptors. These simulations provide high-resolution insights into binding mechanisms and conformational changes that govern biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site or binding pocket. acs.org This technique is instrumental in studying the enzymes involved in the lifecycle of this compound. For biosynthesis, docking can model how the precursors, dodecenoic acid and L-tyrosine, fit into the active site of an N-Acyl Amino Acid Synthase (NAAS). For degradation, it can predict how this compound binds to the catalytic site of hydrolases like amidases or acylases. frontiersin.orgresearchgate.net

These simulations can reveal key amino acid residues responsible for substrate recognition and catalysis. journalijcar.org For example, docking studies on related enzymes have identified critical residues in the binding pocket that determine substrate specificity. science.gov Similarly, homology modeling combined with docking can be used to predict binding sites for N-acyl amides on receptors, suggesting critical residues that mediate activation. researchgate.net This information can guide site-directed mutagenesis experiments to validate enzyme mechanisms or explain the substrate promiscuity observed in some enzyme superfamilies. researchgate.net

Table 2: Examples of Molecular Docking Applications in N-Acyl Amino Acid Research

| Protein Target Class | Research Question | Computational Approach | Findings | Key References |

|---|---|---|---|---|

| N-Acyl Amino Acid Synthase (NAAS) | How are substrates recognized and bound? | Homology Modeling & Docking | The binding pocket size and shape are appropriate for long-chain acyl and amino acid substrates. | science.govresearchgate.net |

| Amidase / Acylase | What is the mechanism of hydrolytic degradation? | Docking to Crystal/Homology Models | Identifies key active site residues (e.g., Asp, Cys) involved in catalysis and substrate binding. | frontiersin.orgresearchgate.netdntb.gov.ua |

| G-Protein Coupled Receptors (GPCRs) | How do N-acyl amides act as signaling molecules? | Homology Modeling & Docking | Predicts distinct binding pockets for lipid agonists, with specific residues mediating receptor activation. | researchgate.net |

| Bacterial Regulators (e.g., FadR) | How is enzyme function regulated by acyl-CoAs? | Docking to Mutant Structures | Shows how mutations in the binding pocket can enhance or diminish binding of the acyl-CoA effector molecule. | science.gov |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a view of the system in motion. MD simulations calculate the trajectory of atoms and molecules over time, revealing the conformational flexibility of both this compound and its protein partners. dntb.gov.uaresearchgate.net

MD simulations can be used to understand how the flexible dodecenoyl tail of the molecule explores different conformations within a binding pocket, which can influence binding affinity and specificity. researchgate.net For the associated proteins, MD can show how the binding of the ligand induces conformational changes that lead to enzyme catalysis or receptor activation. science.govscispace.com For example, all-atom MD simulations of related N-acyl surfactants in bacterial membranes have revealed how acyl chain length affects membrane disruption and thinning, providing a molecular basis for their biological activity. researchgate.net These dynamic insights are crucial for a complete understanding of the molecule's structure-function relationship.

Enzyme Kinetics Modeling and Parameter Estimation

In the study of this compound, understanding its interactions with enzymes is crucial. Computational and systems biology approaches, particularly enzyme kinetics modeling, provide a quantitative framework to dissect these interactions. This involves creating mathematical representations of the enzymatic reactions and estimating the associated kinetic parameters from experimental data.

Development of Mathematical Models for this compound Interacting Enzymes

The primary enzymes known to interact with the trans-2-enoyl moiety are enoyl-acyl carrier protein (ACP) reductases, such as InhA from Mycobacterium tuberculosis and FabV from Burkholderia mallei. acs.orgnih.gov These enzymes catalyze the reduction of trans-2-enoyl-ACP or trans-2-enoyl-CoA substrates, a key step in bacterial fatty acid biosynthesis (FAS-II). mdpi.comasm.org The development of mathematical models for these enzymes is essential for understanding their mechanism and how they might interact with compounds like this compound.

Steady-State Kinetic Models: Steady-state kinetics are commonly used to characterize these enzymes. The initial velocity of the reaction is measured at various concentrations of substrates, typically the enoyl substrate (e.g., trans-2-dodecenoyl-CoA, DD-CoA) and the NADH cofactor. acs.orgnih.gov

Michaelis-Menten Model: For simple, single-substrate reactions or when one substrate is held at a saturating concentration, the data are often fitted to the Michaelis-Menten equation. nih.govscispace.com This model describes the relationship between the initial reaction velocity (v₀), the maximum velocity (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]).

Sequential Bi-Bi Mechanism: Enoyl-ACP reductases typically follow a sequential ordered Bi-Bi kinetic mechanism, where NADH binds to the enzyme first, followed by the enoyl substrate. nih.govmdpi.com The initial velocity data from a matrix of varying NADH and DD-CoA concentrations are globally fitted to the corresponding rate equation for this mechanism to determine the kinetic parameters, including Km for each substrate, the dissociation constant for NADH (Ki,NADH), and the catalytic constant (kcat). nih.gov The intersecting lines in a double-reciprocal (Lineweaver-Burk) plot confirm a ternary-complex mechanism. nih.gov

Cooperativity Models: In some cases, enzyme behavior deviates from the classic Michaelis-Menten model. For instance, the binding of NADH to the Y158A mutant of InhA was found to be sigmoidal, not hyperbolic. acs.org Such data are fitted to the Hill equation to account for cooperative binding between enzyme subunits, yielding a Hill coefficient (n) that quantifies the degree of cooperativity. acs.orgmdpi.com

Transient-State Kinetic Models: To study rapid, pre-steady-state steps of the catalytic cycle, single-turnover experiments are performed. The resulting kinetic traces, which monitor changes like NADH fluorescence, are often biphasic. These data can be fitted to a double-exponential decay equation to resolve the rate constants for distinct phases of the reaction, such as substrate binding and subsequent conformational changes or catalysis. mdpi.com

The table below summarizes key kinetic parameters estimated for InhA, a well-studied enoyl reductase that interacts with dodecenoyl substrates.

| Enzyme Variant | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) |

|---|---|---|---|---|

| Wild-Type InhA | DD-CoA | 70 ± 6 | 1500 ± 100 | 21 ± 2 |

| Y158F InhA | DD-CoA | 70 ± 6 | 63 ± 3 | 0.9 ± 0.1 |

| Y158A InhA | DD-CoA | 54 ± 6 | 1.0 ± 0.1 | 0.019 ± 0.002 |

| Y158S InhA | DD-CoA | 60 ± 5 | 1400 ± 100 | 23 ± 3 |

| Wild-Type InhA | NADH | 66 ± 7 | 1500 ± 100 | 23 ± 3 |

Data adapted from studies on InhA from M. tuberculosis. DD-CoA is trans-2-dodecenoyl-CoA, a substrate analogous to the acyl portion of this compound. acs.org

Sensitivity Analysis of Kinetic Parameters

The following table presents data from solvent kinetic isotope effect studies on InhA, demonstrating the sensitivity of different kinetic parameters to the isotopic composition of the solvent.

| Enzyme Variant | Parameter | Isotope Effect (D₂O) |

|---|---|---|

| Wild-Type InhA | V | 1.51 ± 0.19 |

| Wild-Type InhA | V/K_NADH | 2.46 ± 0.13 |

| Wild-Type InhA | V/K_DD-CoA | 0.59 ± 0.18 |

| Y158S InhA | V | 1.97 ± 0.13 |

Data represent the ratio of the parameter value in D₂O versus H₂O. An effect > 1 is a normal KIE, while an effect < 1 is an inverse KIE. acs.org

These computational and experimental approaches are fundamental to building a robust understanding of the enzymes that interact with this compound, guiding further research into its biological role and potential applications.

Future Research Directions and Unexplored Avenues in N Dodec 2 Enoyl L Tyrosine Studies

Identification of Organismal Distribution and Physiological Context

A foundational step in understanding the role of N-Dodec-2-enoyl-L-tyrosine is to map its presence across different biological kingdoms and associate it with specific physiological states. Current knowledge is sparse, necessitating a systematic, large-scale screening effort. The primary research objective is to determine whether the compound's production is widespread or restricted to specific taxa, and if its concentration changes in response to environmental stimuli, developmental stages, or pathological conditions.

Future investigations should employ high-sensitivity, high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to screen diverse biological matrices. This includes tissues and biofluids from a wide range of organisms, such as marine invertebrates, terrestrial plants, soil-dwelling bacteria, and mammalian models. Correlating the presence or abundance of this compound with metadata (e.g., organism's health status, environmental conditions, growth phase) will provide the first clues into its potential function, be it in inter-organismal communication, stress response, or developmental regulation.

| Organismal Group | Representative Species for Screening | Sample Matrix | Potential Physiological Context to Investigate |

|---|---|---|---|

| Bacteria | Pseudomonas aeruginosa, Bacillus subtilis | Cell culture supernatant, biofilms | Quorum sensing, biofilm formation, sporulation |

| Fungi | Saccharomyces cerevisiae, Aspergillus nidulans | Mycelia, culture medium | Dimorphic transition, secondary metabolite production |

| Plants | Arabidopsis thaliana, Oryza sativa (Rice) | Root exudates, leaf tissue | Drought stress, pathogen defense, flowering |

| Mammals | Mus musculus (Mouse) | Brain, gut, plasma | Inflammatory response, metabolic syndrome, circadian rhythm |

Investigation of this compound in Model Biological Systems

Once the distribution and potential contexts are identified, controlled experiments in model systems are essential to dissect the compound's specific molecular functions.

In vitro cell culture provides a powerful, reductionist approach to study the direct effects of this compound on cellular physiology. By exposing specific cell types to a purified standard of the compound, researchers can monitor a range of downstream effects. For example, if the compound is found to be elevated in mammalian brain tissue during inflammation, primary microglial cells or neuronal cell lines could be treated to assess changes in cytokine expression, metabolic flux, or cell viability. Such studies can pinpoint the cellular targets and initial signaling events triggered by the molecule.

| Cell Model | Target System | Key Research Question | Example Assay |

|---|---|---|---|

| RAW 264.7 (Macrophage) | Immune Response | Does it modulate inflammatory signaling? | ELISA for TNF-α/IL-6; qPCR for inflammation-related genes |

| SH-SY5Y (Neuroblastoma) | Neuronal Function | Does it affect neuronal differentiation or survival? | Neurite outgrowth assay; MTT assay for viability |

| Arabidopsis Protoplasts | Plant Defense | Does it induce plant defense gene expression? | Luciferase reporter assay linked to a defense promoter |

| HepG2 (Hepatocyte) | Lipid Metabolism | Does it alter fatty acid oxidation or synthesis? | Seahorse XF Analyzer for metabolic flux; Oil Red O staining |

Understanding the biosynthesis and catabolism of this compound is crucial. Genetically tractable microbes like Escherichia coli or Saccharomyces cerevisiae can be engineered to serve as platforms for these investigations. The putative biosynthetic pathway likely involves two key steps: the activation of dodec-2-enoic acid to Dodec-2-enoyl-CoA, followed by its conjugation to L-tyrosine by an N-acyltransferase.

Future research should focus on identifying candidate genes for these enzymes from organisms found to produce the compound. These genes can then be cloned into an expression vector and introduced into E. coli. Successful production of this compound in this heterologous host would confirm the biosynthetic pathway and provide a sustainable source of the compound for further study [4, 5]. Conversely, identifying organisms that can degrade the compound can lead to the discovery of catabolic enzymes, such as specific amidohydrolases . Engineering microbes to express these degradation enzymes could be used to study the functional consequences of its removal from a biological system.

Exploring Potential Regulatory Networks and Cross-Talk with Other Metabolic Pathways